1,4-Nonanediol diacetate
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Overview
Description
(±)-1, 4-nonanediol diacetate, also known as nonanediol-1, 4-acetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol (±)-1, 4-nonanediol diacetate is considered to be a practically insoluble (in water) and relatively neutral molecule (±)-1, 4-nonanediol diacetate has been primarily detected in urine. Within the cell, (±)-1, 4-nonanediol diacetate is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Biocatalytic Production from Renewable Feedstocks
1,4-Nonanediol diacetate, through its close relation to 1,4-butanediol (BDO), plays a role in sustainable chemical production. Research has demonstrated the direct biocatalytic production of BDO from renewable carbohydrate feedstocks using engineered Escherichia coli strains. This process is a significant step towards reducing reliance on oil and natural gas feedstocks for chemical manufacturing (Yim et al., 2011).
Enzyme Catalyzed Asymmetrization
The compound has been involved in studies focusing on the enzyme-catalyzed asymmetrization of diols and diacetates. For instance, research involving the enzymatic acetylation of 1,3-propanediols and the corresponding diacetates has highlighted its potential as a valuable chiral building block in organic synthesis (Guanti et al., 1997).
Autonomous Biosynthesis in Microorganisms
In the realm of synthetic biology and metabolic engineering, studies have shown the successful autonomous production of BDO in engineered E. coli. This research underlines the synergy between these fields and the potential for developing novel bioprocesses for important chemicals (Liu & Lu, 2015).
Mechanisms of Enzymatic Acetylation
There's also significant research interest in understanding the mechanisms behind the enzymatic acetylation of alkanediols, which involves compounds like this compound. These studies provide insights into the subtleties of chemical transformations facilitated by enzymes (Edin & Bäckvall, 2003).
Development of Novel Polyesters
Research has also explored the utilization of diol diacetates in the synthesis of novel polyesters. Studies involving 1,4-pentanediol, closely related to this compound, have demonstrated its utility in producing high-yield, biobased polyesters suitable for various industrial applications (Stadler et al., 2019).
Neighboring Group Participation in Organic Reactions
Research into the mechanisms of organic reactions involving diol diacetates has provided evidence of neighboring group participation. This has implications for understanding reaction pathways in organic synthesis, particularly for compounds like this compound (Wilen et al., 1987).
Properties
CAS No. |
67715-81-5 |
---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-8-13(17-12(3)15)9-7-10-16-11(2)14/h13H,4-10H2,1-3H3 |
InChI Key |
ZCDPXYMKJQTCSP-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
density |
0.97 |
67715-81-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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